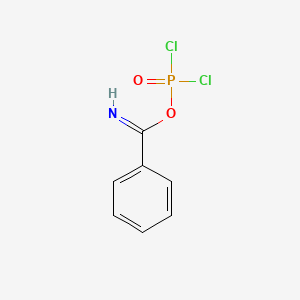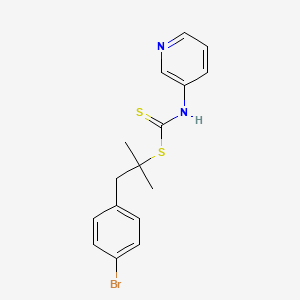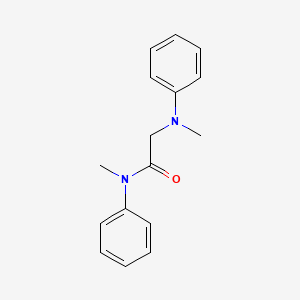![molecular formula C14H20N2O2 B14680574 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate CAS No. 32138-12-8](/img/structure/B14680574.png)
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Diazonio-7-oxadispiro[515~8~2~6~]pentadec-14-en-14-olate is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
The synthesis of 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate involves multiple steps, typically starting with the formation of the core dispiro structure. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the diazonium and oxadispiro groups. Industrial production methods may involve the use of automated reactors to maintain consistent conditions and yield.
Chemical Reactions Analysis
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazonium group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate can be compared with similar compounds such as:
- 7,15-dioxo-14-azadispiro[5.1.5~8~.2~6~]pentadec-9-en-14-yl acetate
- [(7,15-dioxo-14-azadispiro[5.1.5.2]pentadec-9-en-14-yl)oxy]acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications The unique diazonium group in 15-Diazonio-7-oxadispiro[515~8~
Properties
CAS No. |
32138-12-8 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
15-diazo-7-oxadispiro[5.1.58.26]pentadecan-14-one |
InChI |
InChI=1S/C14H20N2O2/c15-16-11-12(17)14(9-5-2-6-10-14)18-13(11)7-3-1-4-8-13/h1-10H2 |
InChI Key |
CKHSOPWIJDKQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=[N+]=[N-])C(=O)C3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)

![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)


![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
